molecular formula C19H16BrN3O3 B4318102 ethyl 3-amino-1-(4-bromobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate

ethyl 3-amino-1-(4-bromobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B4318102
M. Wt: 414.3 g/mol
InChI Key: BDZBBLIKVXTSFU-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-(4-bromobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its complex structure, which includes an ethyl ester group, an amino group, a bromobenzoyl group, and a phenyl group attached to a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-1-(4-bromobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions to form the pyrazole core.

    Introduction of the bromobenzoyl group: The pyrazole intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to introduce the bromobenzoyl group.

    Esterification: The resulting compound is then esterified with ethyl chloroacetate in the presence of a base such as potassium carbonate to form the ethyl ester group.

    Amination: Finally, the amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-(4-bromobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromobenzoyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium thiolate, ammonia, or sodium alkoxide in polar solvents like dimethyl sulfoxide or ethanol.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Thiol, amine, or alkoxide substituted derivatives.

Scientific Research Applications

Ethyl 3-amino-1-(4-bromobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding.

    Chemical Biology: It serves as a building block for the synthesis of more complex molecules with potential biological activities.

    Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-(4-bromobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The bromobenzoyl group can interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 3-amino-1-(4-bromobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds such as:

    Ethyl 3-amino-1-(4-chlorobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 3-amino-1-(4-methylbenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of bromine.

    Ethyl 3-amino-1-(4-nitrobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a nitro group instead of bromine.

The uniqueness of this compound lies in its bromobenzoyl group, which can impart distinct electronic and steric properties, influencing its reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-amino-1-(4-bromobenzoyl)-5-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3/c1-2-26-19(25)15-16(12-6-4-3-5-7-12)23(22-17(15)21)18(24)13-8-10-14(20)11-9-13/h3-11H,2H2,1H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZBBLIKVXTSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1N)C(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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